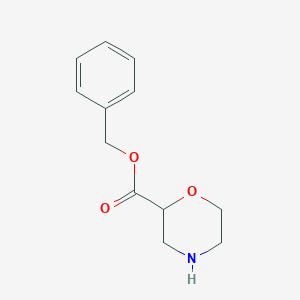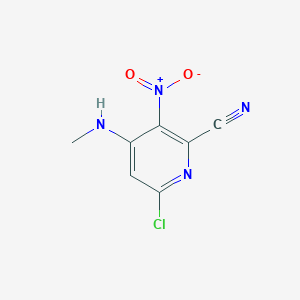![molecular formula C12H5Cl2F3N2O2 B8674407 [6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid](/img/structure/B8674407.png)
[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid is a chemical compound that belongs to the pyrimidine family This compound is characterized by the presence of dichlorophenyl and trifluoromethyl groups attached to a pyrimidine ring
Vorbereitungsmethoden
The synthesis of [6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorophenylamine and trifluoromethylpyrimidine.
Reaction Conditions: The reaction conditions often involve the use of solvents like toluene or dimethylformamide (DMF) and catalysts such as palladium or copper salts.
Synthetic Routes: The synthetic route may include steps like nucleophilic substitution, cyclization, and carboxylation. For instance, the nucleophilic substitution of 3,4-dichlorophenylamine with trifluoromethylpyrimidine can be followed by cyclization to form the pyrimidine ring and subsequent carboxylation to introduce the carboxylic acid group.
Industrial Production: Industrial production methods may involve large-scale reactions in continuous flow reactors, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups like halogens or alkyl groups are replaced with other substituents. Common reagents for these reactions include halogenating agents and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of [6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.
Pathways: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation. The exact mechanism depends on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
[6-(3,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]carboxylic acid can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 4-(3,4-dichloro-phenyl)-3-(3,4-dichloro-phenylamino)-4H-[1,2,4]thiadiazol-5-one and 3,3′-dichloro-4,4′-diaminodiphenylmethane share structural similarities.
Uniqueness: The presence of both dichlorophenyl and trifluoromethyl groups in the pyrimidine ring makes this compound unique, providing distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C12H5Cl2F3N2O2 |
|---|---|
Molekulargewicht |
337.08 g/mol |
IUPAC-Name |
4-(3,4-dichlorophenyl)-6-(trifluoromethyl)pyrimidine-2-carboxylic acid |
InChI |
InChI=1S/C12H5Cl2F3N2O2/c13-6-2-1-5(3-7(6)14)8-4-9(12(15,16)17)19-10(18-8)11(20)21/h1-4H,(H,20,21) |
InChI-Schlüssel |
ANAFMTZZUXBQTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C2=CC(=NC(=N2)C(=O)O)C(F)(F)F)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



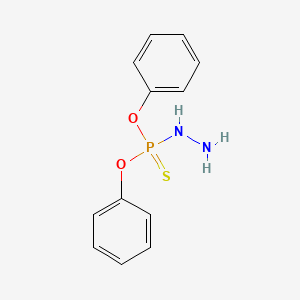


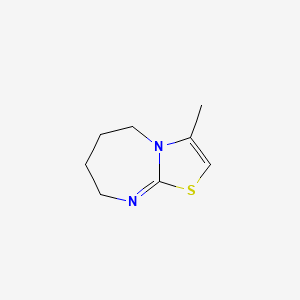
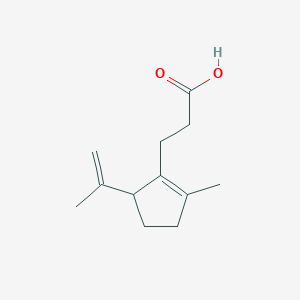
![N-[4-(methylthio)thieno[2,3-d]pyrimidin-6-ylmethylidene]methanamine](/img/structure/B8674373.png)
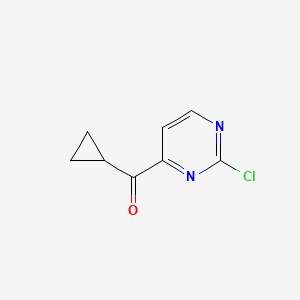

![6-Chloro-2-hydroxymethyl-3-methylimidazo[4,5-b]pyridine](/img/structure/B8674396.png)

